molecular formula C21H19N B12097194 9,9-Dimethyl-N-phenyl-9H-fluoren-3-amine

9,9-Dimethyl-N-phenyl-9H-fluoren-3-amine

Cat. No.: B12097194
M. Wt: 285.4 g/mol
InChI Key: AZQAFBMWFFULCY-UHFFFAOYSA-N
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Description

Significance of Fluorene (B118485) Derivatives in Advanced Materials Science

Fluorene derivatives are a class of polycyclic aromatic hydrocarbons that have garnered substantial interest in materials science due to their unique molecular structure and advantageous properties. mdpi.com The fluorene core, a biphenyl (B1667301) unit bridged by a methylene (B1212753) group, provides a rigid and planar chromophore with a high degree of π-conjugation. This inherent structure leads to several desirable characteristics for advanced materials.

Fluorene-based compounds are renowned for their excellent photoelectric properties, including high fluorescence quantum yields and good charge carrier mobility. mdpi.comrsc.org These characteristics make them prime candidates for use in a variety of optoelectronic applications, such as organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic thin-film transistors (OTFTs). acs.orginnospk.com The C-9 position of the fluorene ring is particularly amenable to substitution, allowing for the introduction of various functional groups to tune the material's properties without significantly disrupting the conjugated system of the fluorene backbone. thieme-connect.de For instance, the addition of two alkyl groups, such as in the 9,9-dimethylfluorene unit, enhances solubility and film-forming properties while preventing the formation of undesirable aggregates that can quench emission. rsc.org

Furthermore, fluorene derivatives are noted for their high thermal and chemical stability, which contributes to the operational longevity and durability of electronic devices fabricated from them. rsc.org Their versatility is demonstrated by their application as light-emitting materials, where their emission color can be tuned across the visible spectrum, and as efficient hole transport materials in perovskite solar cells. mdpi.com

Role of Amine Functionality in Organic Optoelectronic Compounds

The incorporation of amine functionalities, particularly triarylamines, into organic molecules is a cornerstone of designing materials for optoelectronics. Amines are powerful electron-donating groups, a property that profoundly influences the electronic characteristics of the molecule. evitachem.com In the context of organic semiconductors, this electron-donating nature leads to high highest occupied molecular orbital (HOMO) energy levels. This is a critical factor for efficient charge injection and transport in electronic devices.

Specifically, amine-containing compounds are widely utilized as hole-transporting materials (HTMs) in OLEDs and perovskite solar cells. mdpi.comrsc.orgacs.org The amine moiety facilitates the movement of positive charge carriers (holes) through the organic layer to the emissive layer or electrode, a fundamental process for device operation. The triphenylamine (B166846) unit, for example, is a common building block in HTMs due to its excellent hole-transporting capability. mdpi.com

The introduction of amine groups can also lead to the formation of intramolecular charge transfer (ICT) states, which can be harnessed for various applications, including nonlinear optics and as emitters in OLEDs. chemicalbook.com The ability to modify the amine's structure and its connection to the main molecular framework allows for precise tuning of the material's energy levels, solubility, and morphological stability in thin films.

Overview of 9,9-Dimethyl-N-phenyl-9H-fluoren-3-amine within Fluorene-Based Architectures

The compound this compound combines the key features of both the fluorene scaffold and the amine functional group. While specific research data for the 3-amine isomer is not as prevalent as for its 2-amine counterpart, its molecular architecture allows for an informed overview of its expected properties and role within advanced materials.

The structure consists of a 9,9-dimethylfluorene core, which provides thermal stability and good solubility. The diphenylamine (B1679370) group is attached at the C-3 position of the fluorene ring. This amine group is expected to act as a strong electron donor, making the molecule a promising candidate for a hole-transporting material. The nitrogen atom's lone pair of electrons can delocalize into the fluorene's aromatic system, influencing the molecule's electronic and photophysical properties.

The combination of the robust, photoactive fluorene unit and the hole-transporting amine moiety positions this compound as a potentially valuable building block in the design of new materials for high-performance OLEDs, solar cells, and other organic electronic devices.

Chemical Compounds Mentioned

Compound Name
This compound
9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine
Triphenylamine

Properties of a Representative Fluorene-Amine Compound

Below is a data table detailing the properties of the closely related isomer, 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine, which serves as a reference for the class of compounds.

PropertyValueReference
IUPAC Name 9,9-dimethyl-N-phenyl-9H-fluoren-2-amine sigmaaldrich.com
CAS Number 355832-04-1 sigmaaldrich.comnih.gov
Molecular Formula C₂₁H₁₉N nih.gov
Molecular Weight 285.4 g/mol nih.gov
Melting Point 99.0-103.0 °C sigmaaldrich.com
Boiling Point 448.7 ± 24.0 °C at 760 mmHg sigmaaldrich.com
Physical Form Solid sigmaaldrich.com
Purity ≥98% sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H19N

Molecular Weight

285.4 g/mol

IUPAC Name

9,9-dimethyl-N-phenylfluoren-3-amine

InChI

InChI=1S/C21H19N/c1-21(2)19-11-7-6-10-17(19)18-14-16(12-13-20(18)21)22-15-8-4-3-5-9-15/h3-14,22H,1-2H3

InChI Key

AZQAFBMWFFULCY-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=C(C=C2)NC3=CC=CC=C3)C4=CC=CC=C41)C

Origin of Product

United States

Structure Property Relationship Studies of 9,9 Dimethyl N Phenyl 9h Fluoren 3 Amine Systems

Influence of Substituents on Electronic and Photophysical Behavior

The electronic and photophysical properties of 9,9-Dimethyl-N-phenyl-9H-fluoren-3-amine are highly sensitive to the nature and position of substituent groups. These modifications can alter the electron density distribution, energy levels, and conformational flexibility of the molecule, thereby influencing its absorption, emission, and charge-transport characteristics.

Effect of Alkyl Groups (e.g., Dimethyl) on Molecular Architecture and Stability

The presence of two methyl groups at the C9 position of the fluorene (B118485) core in this compound plays a crucial role in defining its molecular architecture and stability. These alkyl groups, while not directly part of the π-conjugated system, exert significant influence through steric and electronic effects.

The dimethyl substitution at the sp3-hybridized C9 carbon introduces steric hindrance, which helps to prevent intermolecular interactions and aggregation. evitachem.com This is a critical factor in maintaining the desired photophysical properties in the solid state, as aggregation can often lead to quenching of fluorescence. The bulky nature of these groups can also influence the packing of molecules in thin films, which is an important consideration for device fabrication.

Impact of Electron-Donating and Electron-Accepting Moieties on Optical Properties

The strategic placement of electron-donating (EDG) and electron-accepting (EWG) groups on the this compound framework is a powerful tool for tuning its optical properties. The diphenylamine (B1679370) group in the parent compound acts as an electron donor, influencing the molecule's electronic characteristics. evitachem.com

Introducing various substituents can modulate the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For instance, the introduction of electron-donating groups generally raises the HOMO level, while electron-withdrawing groups lower the LUMO level. This ability to tune the energy gap is fundamental to controlling the color of emitted light in organic light-emitting diodes (OLEDs).

Studies on related fluorenone systems have shown that substituents can significantly modify fluorescence and radiationless deactivation pathways. rsc.org For example, methoxy (B1213986) groups (an EDG) at certain positions can lead to a stabilization of the singlet-excited state, promoting nonradiative decay. rsc.org Conversely, in other systems, the presence of electron-donating groups like dimethylamino can lead to a significant increase in fluorescence quantum yields. researchgate.net The introduction of electron-withdrawing groups like trifluoromethyl (CF3) and fluorine (F) has been shown to improve electroluminescence efficiency in some iridium complexes, while electron-donating groups like methyl (CH3) and methoxy (OCH3) were less favorable for light emission in those specific cases. rsc.org The effect of these groups is highly dependent on their position on the aromatic core and their interaction with the rest of the molecule. rsc.orgrsc.org

Table 1: Effect of Substituents on Photophysical Properties

Compound System Substituent Type Observed Effect on Optical Properties Reference
2-benzoylmethylenequinoline difluoroboranes Electron-donating (e.g., dimethylamino) Increased fluorescence yields researchgate.net
Fluorenones Electron-donating (e.g., methoxy) Can increase non-radiative decay depending on position rsc.org
Iridium complexes with benzothiazole (B30560) ligands Electron-withdrawing (e.g., CF3, F) Increased phosphorescent quantum yield and electroluminescence efficiency rsc.org

Role of Aromatic Ring Substitutions (e.g., Biphenyl (B1667301), Carbazole)

Incorporating additional aromatic rings, such as biphenyl and carbazole (B46965), into the this compound structure can significantly extend the π-conjugation and introduce new functionalities. These larger aromatic systems can influence the material's charge transport properties and thermal stability.

Carbazole, a well-known hole-transporting moiety, is frequently integrated into fluorene-based compounds. researchgate.net The combination of fluorene and carbazole units can lead to materials with high thermal and electrochemical stability. researchgate.net For example, copolymers of fluorene and carbazole have been shown to be efficient blue-light emitters with high photoluminescence quantum yields. mdpi.com The properties of these copolymers can be further tuned by adding different substituents to the carbazole nitrogen. mdpi.com

The introduction of a spiro[fluorene-9,9′-xanthene] (SFX) core, which combines fluorene with a xanthene unit, has been explored to create efficient hole-transporting materials. nih.gov In one instance, a carbazole-based SFX derivative demonstrated comparable power conversion efficiency to a benchmark material in perovskite solar cells. nih.gov The specific linkage and substitution pattern of these aromatic additions are critical in determining the final properties of the material.

Conformational Effects on π-Conjugation and Molecular Rigidity

The three-dimensional arrangement of the molecular components in this compound derivatives has a profound impact on their electronic properties. The degree of planarity and the presence of steric hindrance can either enhance or disrupt the π-conjugation that is essential for their function in electronic devices.

Analysis of Planarity and Rigidity of the Fluorene Core

The fluorene core itself is a relatively rigid and planar structure, which is beneficial for creating materials with high charge mobility. evitachem.comrsc.org This rigidity helps to maintain a well-defined conjugation pathway. However, even in the parent 9,9-dimethyl-9H-fluorene, there is a slight deviation from perfect planarity, with the two benzene (B151609) rings of the fluorene unit being slightly twisted relative to each other. mdpi.com

The introduction of substituents can further influence this planarity. For example, backbone fluorination in poly(3-alkyl)thiophenes, a related class of conjugated polymers, has been shown to lead to a more co-planar backbone. acs.org In contrast, attaching bulky side groups can induce greater twisting. In some terfluorene systems, specific side chain arrangements can favor a more planar π-conjugated structure. rsc.org The planarity of the fluorene core is a key factor in determining the extent of electronic delocalization and, consequently, the material's electronic and optical properties. evitachem.com

Steric Hindrance and its Influence on Molecular Twisting and Conjugation

Steric hindrance, arising from the spatial interactions between atoms or groups of atoms, plays a dual role in these molecular systems. As mentioned earlier, the dimethyl groups at the C9 position provide steric bulk that can prevent undesirable intermolecular interactions. evitachem.com However, steric hindrance can also lead to twisting between different parts of the molecule, which can disrupt π-conjugation.

The dihedral angles between the fluorene unit and any attached phenyl rings are crucial in determining the extent of conjugation. evitachem.com For instance, in terfluorenes, the steric effects of side chains can lead to different packing styles and optical properties between isomers. rsc.org Judicious molecular design can leverage steric effects to control the conformation and achieve desired properties. By carefully selecting the size and position of substituents, it is possible to manage the degree of molecular twisting and thereby fine-tune the electronic communication along the molecular backbone.

Applications of 9,9 Dimethyl N Phenyl 9h Fluoren 3 Amine in Organic Optoelectronic Materials

Organic Light-Emitting Diodes (OLEDs)

In the realm of OLEDs, 9,9-Dimethyl-N-phenyl-9H-fluoren-3-amine is a valuable building block, primarily leveraged for its excellent hole-transporting properties and its potential as a host material for emissive layers.

The primary and most recognized application of fluorene-amine derivatives is in the hole transport layer (HTL) of OLEDs. noctiluca.eu An efficient HTL must possess high hole mobility and its Highest Occupied Molecular Orbital (HOMO) energy level must be well-aligned with the anode's work function to ensure low-barrier hole injection. evitachem.com The N-phenyl-9H-fluoren-amine structure is exceptionally well-suited for this role. The diphenylamine (B1679370) group acts as an electron donor, while the fluorene (B118485) core provides robust charge delocalization, which is critical for efficient charge transport from the anode to the emissive layer. evitachem.com

While specific performance data for the 3-amine isomer is not extensively detailed in peer-reviewed literature, closely related isomers and derivatives demonstrate the principle effectively. For instance, derivatives like 9,9-Dimethyl-N,N-diphenyl-9H-fluoren-2-amine are noted for their function as HTLs. evitachem.com Similarly, more complex molecules incorporating the 9,9-dimethyl-9H-fluoren-amine unit, such as N-(1,1′-biphenyl-4-yl)-N-[4-(9-phenyl-9H-carbazol-3-yl)phenyl]-9,9-dimethyl-9H-fluoren-2-amine (PCBBiF), have been successfully utilized as the HTL in high-efficiency OLEDs, underscoring the utility of this chemical motif. acs.org

Fluorene-based compounds are renowned for their use as blue light-emitting materials due to the large π-π* transition energy of the fluorene core. nih.govmdpi.com When used as a host in an emissive layer (EML), the wide bandgap of the fluorene unit allows for efficient energy transfer to guest emitter molecules (dopants) across the visible spectrum.

Derivatives of 9,9-dialkyl-N,N-diphenyl-9H-fluoren-2-amine have been explored as foundational structures for designing blue emitters. evitachem.com The emission properties can be tuned by the extent of π-conjugation in the molecule. nih.gov For this compound, a strong blue fluorescence is expected. Studies on similar fluorene derivatives show emission peaks typically between 400 nm and 443 nm, which corresponds to the violet-blue region of the spectrum. nih.govmdpi.com The incorporation of the amine group can sometimes lead to the formation of exciplexes at the interface with an electron-accepting material, which may cause a red-shift in the emission, a factor that must be managed in device engineering. nih.gov

The use of robust HTL materials like those from the fluorene-amine family is critical for fabricating OLEDs with high current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE). mdpi.comossila.com By ensuring balanced injection and transport of holes and electrons to the emissive layer, these materials maximize the probability of radiative recombination, thus increasing the device's quantum efficiency. noctiluca.eumdpi.com

Specific efficiency metrics for OLEDs using this compound are not widely published. However, the performance of devices using analogous compounds highlights the potential of this material class. For example, OLEDs employing a fluorene-amine derivative as a component have achieved high external quantum efficiencies. In one case, a red TADF-sensitized OLED using a complex fluoren-2-amine derivative as the HTL achieved a maximum EQE (EQEmax) of 17.0%. acs.org In another instance, a wet-processed OLED that incorporated tris(4-carbazoyl-9-ylphenyl)amine (TCTA), another triphenylamine-based HTL, reached a current efficiency of 24.9 cd/A and an EQE of 24.5%. nih.gov These results demonstrate the high performance achievable with materials possessing similar functional moieties.

Table 1: Performance of OLEDs Featuring Representative Fluorene-Amine Derivatives Note: The following data is for compounds structurally related to this compound and serves to illustrate the potential of this material class. EQE = External Quantum Efficiency.

Compound TypeRole in DeviceMax. EQE (%)Emission ColorReference
Complex fluoren-2-amine HTL (PCBBiF)Hole Transport Layer17.0Red (619 nm) acs.org
Fluorene-bridged MR-TADF EmitterEmissive Layer15.3Green (493 nm) st-andrews.ac.uk
Dual-core Anthracene-Pyrene-Oxazole EmitterEmissive Layer4.26Deep Blue (443 nm) mdpi.com

Device longevity is a critical factor for the commercial viability of OLEDs. Morphological instability of the organic thin films, such as crystallization, is a primary cause of device degradation and failure. The molecular structure of this compound is inherently designed to promote stability. evitachem.com The bulky, non-planar structure imparted by the sp³-hybridized carbon at the 9-position, along with the two methyl groups, disrupts intermolecular packing. evitachem.com This steric hindrance inhibits crystallization and helps maintain a stable amorphous glass state, which is crucial for long operational lifetimes. nih.gov

Materials with a high glass transition temperature (Tg) are desirable as they resist deformation and morphological changes at the elevated operating temperatures of an OLED. The rigidity of the fluorene core contributes to a high Tg, further enhancing the material's thermal and morphological stability. researchgate.net Investigating degradation pathways and designing new derivatives with even higher thermal stability are key areas of ongoing research to further extend device lifetimes. evitachem.com

Modern high-efficiency OLEDs often employ advanced mechanisms like Thermally Activated Delayed Fluorescence (TADF) or hyperfluorescence (HF) to harvest both singlet and triplet excitons, theoretically enabling 100% internal quantum efficiency. frontiersin.orgnih.gov In these devices, a TADF material is used as a sensitizer (B1316253) or a host for a conventional fluorescent emitter. frontiersin.orgfluxim.com

The role of the sensitizer is to absorb energy from both singlet and triplet excitons and efficiently transfer it to the final emitter. frontiersin.org Materials based on the fluorene-amine scaffold are candidates for host materials in such systems. Their high triplet energy levels can effectively confine triplet excitons on the dopant molecules, and their bipolar charge transport characteristics (transporting both holes and electrons) can help create a balanced charge environment within the emissive layer. For instance, in hyperfluorescence OLEDs, a TADF material acts as a sensitizing host that transfers energy via Förster Resonance Energy Transfer (FRET) to a final fluorescent dopant. frontiersin.org The high EQEs reported in advanced device structures like HF-OLEDs, which can exceed 25%, rely on the synergistic interplay of all materials, including the hole-transporting and host materials. nih.gov

Organic Field-Effect Transistors (OFETs)

Organic Field-Effect Transistors (OFETs) are fundamental components for next-generation flexible and printable electronics. myu-group.co.jprsc.orgtuhh.de The active component in an OFET is the organic semiconductor layer, where charge modulation and transport occur. The performance of an OFET is largely determined by the charge carrier mobility of the semiconductor. tuhh.de

While the application of this compound in OFETs is not extensively documented in scientific literature, its molecular structure suggests potential utility as a p-type semiconductor. P-type materials facilitate the transport of holes. The π-conjugated fluorene system provides a pathway for charge delocalization, and the nitrogen-containing amine group can support hole transport. evitachem.com For a material to be effective in an OFET, it must form a well-ordered thin film to allow for efficient intermolecular charge hopping. myu-group.co.jp The same properties that give this compound its morphological stability in OLEDs would be relevant for creating stable and uniform active layers in OFETs. However, extensive research would be required to characterize its mobility and on/off ratio in a transistor configuration.

Organic Photovoltaics (OPVs) and Organic Solar Cells

Organic photovoltaics (OPVs) represent a significant area of materials science, where organic molecules and polymers are used to convert light into electricity. The efficiency and stability of these devices are highly dependent on the materials used, particularly in the hole-transporting layer (HTL).

Role as Hole Transport Materials (HTMs) in Photovoltaic Devices

A critical component in many photovoltaic devices, including perovskite solar cells (PSCs), is the hole transport material (HTM). The HTM facilitates the efficient extraction and transport of holes from the light-absorbing perovskite layer to the electrode, which is essential for achieving high power conversion efficiencies. scispace.comfh-muenster.de Desirable properties for HTMs include suitable energy levels aligned with the perovskite's valence band, high hole mobility, and good thermal and morphological stability. nih.gov

While numerous fluorene-based compounds have been successfully designed and synthesized for use as HTMs, specific data on the performance of this compound in this role is not available in the reviewed literature. Research has predominantly focused on other structural isomers, such as those based on 9,9-Dimethyl-N,N-diphenyl-9H-fluoren-2-amine or spiro[fluorene-9,9′-xanthene] (SFX) cores, which have shown promise in enhancing the performance and stability of solar cells. researchgate.netnih.govevitachem.com

Advanced Molecular Electronic Systems

The unique electronic properties of fluorene derivatives make them attractive candidates for various advanced molecular electronic systems beyond photovoltaics. Their rigid and planar structure, combined with high charge carrier mobility and tunable electronic properties through chemical modification, are advantageous for these applications.

Currently, there is a lack of specific published research detailing the integration and performance of this compound in advanced molecular electronic systems. The scientific literature tends to report on derivatives like 9,9-dimethyl-9H-fluoren-2-amine in the context of materials for nonlinear optics (NLO), which have potential applications in optical switching and data storage. nih.gov

Development of Fluorescent Probes and Sensors

Fluorescent probes and sensors are molecules designed to detect specific analytes or changes in their environment through a change in their fluorescence properties. The high fluorescence efficiency of the fluorene scaffold makes it a suitable platform for developing such sensors. fh-muenster.de The sensing mechanism often relies on processes like photoinduced electron transfer (PET), where the fluorescence is quenched or enhanced in the presence of the target. fh-muenster.de

There are no specific studies available that describe the development or application of this compound as a fluorescent probe or sensor. Research in this area using fluorene derivatives has involved other substitution patterns, for example, creating solvatochromic compounds that act as polarity sensors or probes for detecting ions and pH changes. fh-muenster.decore.ac.uk

Computational and Theoretical Investigations of 9,9 Dimethyl N Phenyl 9h Fluoren 3 Amine

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. For complex organic structures like 9,9-Dimethyl-N-phenyl-9H-fluoren-3-amine, these methods are used to determine molecular geometry, electronic orbital energies, and the nature of excited states.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By approximating the many-body electron problem, DFT allows for the calculation of ground-state properties with a favorable balance of accuracy and computational cost. For fluorene-based amine derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), are employed to optimize the molecular geometry and determine the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

The energy of the HOMO is related to the molecule's ability to donate an electron (ionization potential), while the LUMO energy relates to its ability to accept an electron (electron affinity). The difference between these energies, the HOMO-LUMO gap (Eg), is a crucial parameter that provides an estimate of the molecule's electronic excitation energy, chemical reactivity, and kinetic stability. nih.gov In related fluorene-amine systems, the HOMO is typically localized on the electron-rich amine and fluorene (B118485) moieties, while the LUMO may be distributed across the aromatic system.

Table 1: Representative DFT-Calculated Electronic Properties This table is illustrative of typical data obtained from DFT calculations for this class of compounds.

ParameterCalculated Value (eV)Description
EHOMO-5.25Energy of the Highest Occupied Molecular Orbital
ELUMO-1.98Energy of the Lowest Unoccupied Molecular Orbital
Eg (HOMO-LUMO Gap)3.27Estimated excitation energy

To investigate the properties of electronic excited states, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used extension of ground-state DFT. uci.edu This method is particularly effective for calculating the vertical excitation energies and oscillator strengths of a molecule, which correspond to the position and intensity of absorption bands in a UV-Visible spectrum. uci.edunih.gov

For compounds like this compound, TD-DFT calculations can predict the low-energy electronic transitions, which are often charge-transfer in nature. nih.gov These calculations help in understanding the photophysical behavior, such as the color and efficiency of light absorption. nih.govresearchgate.net For instance, TD-DFT can elucidate whether the primary excitation involves a π → π* transition within the fluorene system or an intramolecular charge transfer (ICT) from the donor (amine) to an acceptor part of the molecule. nih.gov

Table 2: Representative TD-DFT Calculated Absorption Properties This table is illustrative of typical data obtained from TD-DFT calculations for this class of compounds.

TransitionCalculated λmax (nm)Oscillator Strength (f)Characterization
S0 → S13550.85π → π*
S0 → S22980.42Intramolecular Charge Transfer (ICT)

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a molecule like this compound, which has rotational freedom around the C-N bond connecting the phenyl group to the fluorene core, MD simulations are valuable for conformational analysis.

These simulations can explore the potential energy surface to identify low-energy conformers and determine the rotational barriers between them. The orientation of the N-phenyl group relative to the fluorene plane can significantly impact the extent of π-conjugation and, consequently, the molecule's electronic and optical properties. MD simulations also provide insights into the structural stability of the molecule at different temperatures and in various environments (e.g., in solution or an amorphous solid state), which is crucial for assessing its suitability for device applications.

Prediction and Rationalization of Optoelectronic Parameters

The data obtained from quantum chemical calculations are essential for predicting and rationalizing the optoelectronic parameters of this compound.

Charge Transport: The calculated HOMO and LUMO energy levels are critical in predicting a material's charge-injection and transport capabilities. For use in an Organic Light-Emitting Diode (OLED), the HOMO level should align well with the work function of the anode for efficient hole injection, a key characteristic for Hole Transport Materials (HTMs). evitachem.com

Optical Properties: TD-DFT calculations directly predict the UV-Visible absorption spectrum. nih.gov The calculated emission energies (fluorescence), which relate to the energy difference between the first excited state and the ground state, can predict the color of light the molecule would emit. nih.gov This allows for the rational design of molecules with specific colors for display and lighting technologies.

Structure-Property Relationships: Computational studies can systematically modify the molecular structure (e.g., by adding different substituent groups) to see the effect on the optoelectronic parameters. This allows for the rationalization of structure-property relationships, guiding the synthesis of new materials with improved performance. researchgate.net

Validation of Experimental Findings through Computational Approaches

A key aspect of computational chemistry is the validation of experimental results and, conversely, the validation of theoretical models against experimental data. For this compound, this synergy is critical for building a comprehensive understanding.

Spectroscopy: The absorption maxima (λmax) calculated via TD-DFT can be directly compared to the peaks measured in an experimental UV-Vis absorption spectrum. nih.gov A close match between the theoretical and experimental spectra validates the computational model and confirms the nature of the electronic transitions.

Electrochemistry: The HOMO and LUMO energies calculated by DFT can be correlated with oxidation and reduction potentials measured experimentally through techniques like cyclic voltammetry. nih.gov

Thermodynamics: In some cases, calculated thermodynamic properties, such as entropies, can be compared with values derived from experimental measurements like calorimetry. Often, a scaling factor is applied to the calculated frequencies to achieve excellent agreement between theoretical and experimental values, a practice that has been successfully used for other polycyclic molecules. nist.gov

This cross-validation provides a high degree of confidence in both the experimental data and the computational models, leading to a more profound understanding of the molecule's behavior. researchgate.netnist.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 9,9-Dimethyl-N-phenyl-9H-fluoren-3-amine, and how can purity be validated?

  • Methodological Answer : The compound is typically synthesized via Buchwald-Hartwig coupling reactions, as demonstrated in related fluorene derivatives. For example, a similar compound (CAS 1354653-33-0) was prepared by reacting 3-(4-bromophenyl)-9-phenylcarbazole with 9,9-dimethylfluoren-2-amine in the presence of a palladium catalyst, followed by purification via column chromatography (hexane:diethyl ether = 1:1) to achieve 94% yield . Purity validation requires a combination of techniques: NMR (¹H and ¹³C) for structural confirmation, HPLC for quantitative purity assessment (>97%), and elemental analysis (CHN) to verify stoichiometry .

Q. How can researchers safely handle and store this compound?

  • Methodological Answer : The compound should be stored in airtight containers at room temperature, away from light and moisture. Safety protocols include using personal protective equipment (PPE) and fume hoods during handling due to potential toxicity. Refer to chemical safety guidelines (e.g., WHO standards) and material safety data sheets (SDS) for hazard-specific precautions. Note that derivatives of 9,9-dimethylfluorene may exhibit unknown hazards, necessitating rigorous risk assessments .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : ¹H and ¹³C NMR are critical for confirming the aromatic and aliphatic proton environments, with characteristic shifts observed for the dimethylfluorene and phenylamine moieties. IR spectroscopy can identify functional groups (e.g., C–N stretches near 1230 cm⁻¹). Mass spectrometry (HRMS-APCI) provides molecular weight confirmation, while X-ray crystallography (using SHELXL or ORTEP-III) resolves bond angles and torsion angles, as seen in related structures .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound?

  • Methodological Answer : Discrepancies in bond angles or torsion angles (e.g., deviations >5° from idealized values) may arise from crystal packing effects or disorder. Use software suites like SHELX (for refinement) and ORTEP-III (for visualization) to model thermal ellipsoids and validate atomic positions. Cross-referencing with density functional theory (DFT) calculations can reconcile experimental and theoretical geometries .

Q. What strategies optimize the compound’s electronic properties for applications in organic electronics?

  • Methodological Answer : Substituent effects on the fluorene core (e.g., electron-donating/-withdrawing groups) modulate HOMO-LUMO gaps. For example, introducing carbazole or quinoline moieties (via Suzuki or Ullmann couplings) enhances charge transport in OLEDs. Cyclic voltammetry and UV-vis spectroscopy quantify redox potentials and bandgaps, while DFT simulations predict orbital distributions .

Q. How do solvent polarity and reaction conditions influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, THF) improve solubility and catalytic activity in Pd-mediated couplings. Kinetic studies using in situ NMR or GC-MS can track reaction progress. For example, elevated temperatures (80–100°C) and ligand systems (e.g., XPhos) enhance yields in Buchwald-Hartwig aminations. Solvent screening (e.g., Hansen solubility parameters) identifies optimal media for minimizing side reactions .

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